Gambieric acid A - 138434-64-7

Gambieric acid A

Catalog Number: EVT-1205356
CAS Number: 138434-64-7
Molecular Formula: C59H92O16
Molecular Weight: 1057.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gambieric acid A is a natural product found in Gambierdiscus toxicus with data available.
Overview

Gambieric acid A is a marine-derived polycyclic ether known for its complex molecular structure and significant biological activity, particularly as an antifungal agent. This compound belongs to a larger family of natural products called gambieric acids, which are primarily isolated from marine organisms, particularly certain species of the genus Gambierdiscus. The unique molecular architecture of gambieric acid A has garnered interest in both synthetic organic chemistry and pharmacology due to its potential therapeutic applications.

Source and Classification

Gambieric acid A is classified under polycyclic ethers, a subgroup of natural products characterized by multiple interconnected cyclic structures. It is predominantly sourced from marine algae and dinoflagellates, particularly the Gambierdiscus species, which are known to produce these compounds as secondary metabolites. The structure of gambieric acid A has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Synthesis Analysis

Methods

The synthesis of gambieric acid A has been a subject of extensive research, leading to various synthetic routes. Notably, the first total synthesis was reported by H. Fuwa and colleagues, which involved a highly stereocontrolled approach utilizing several key reactions:

  • Suzuki-Miyaura Coupling: This reaction was pivotal for forming carbon-carbon bonds between specific fragments of the molecule.
  • Diastereoselective Haloetherification: This step was essential for constructing the tetrahydrofuran moiety of the A-ring.
  • Convergent Synthesis: The strategy employed allowed for the assembly of different ring systems in a more efficient manner, reducing the number of steps required.

Technical Details

The synthesis typically involves multiple stages, including:

  1. Preparation of Key Intermediates: Using advanced techniques like palladium-catalyzed reactions.
  2. Ring Closure Reactions: Such as ring-closing metathesis and oxidative lactonization to form the cyclic structures.
  3. Final Assembly: Combining all fragments through carefully orchestrated reactions to yield gambieric acid A.
Molecular Structure Analysis

Structure

The molecular structure of gambieric acid A is characterized by its polycyclic ether framework, which includes several fused rings. The compound's structure can be represented as follows:

  • Molecular Formula: C₃₁H₄₈O₈
  • Molecular Weight: 552.7 g/mol

Data

The structural elucidation has been confirmed through various spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments.
  • Mass Spectrometry: Assists in determining the molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Gambieric acid A undergoes several chemical reactions that are critical for its synthesis and potential applications:

  1. Oxidative Reactions: These are crucial for forming lactones and other functional groups within the molecule.
  2. Cross-Coupling Reactions: Essential for building complex structures through carbon-carbon bond formation.
  3. Functional Group Transformations: Such as reductions and oxidations that modify specific regions of the molecule for desired properties.

Technical Details

The reactions often require careful control of conditions (temperature, solvent choice) to ensure high yields and selectivity. For example, palladium-catalyzed reactions are sensitive to various parameters that can influence the outcome significantly.

Mechanism of Action

The mechanism by which gambieric acid A exerts its biological effects, particularly antifungal activity, involves interaction with cellular membranes. It is believed that gambieric acid A disrupts membrane integrity in fungal cells:

  • Membrane Disruption: The compound integrates into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Targeting Specific Pathways: Research indicates it may interfere with certain metabolic pathways critical for fungal survival.

Data

Studies have demonstrated that gambieric acid A exhibits potent activity against various fungal strains, highlighting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gambieric acid A typically appears as a colorless or pale yellow solid.
  • Solubility: It is soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Gambieric acid A is relatively stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, making it versatile for further modifications.

Relevant Data or Analyses

Characterization studies have provided detailed insights into its melting point (approximately 150°C) and spectral data (NMR shifts), which are crucial for identifying this compound in research settings.

Applications

Gambieric acid A has several scientific applications:

  1. Antifungal Agent: Its primary application lies in treating fungal infections due to its potent antifungal properties.
  2. Research Tool: Used in studies investigating membrane dynamics and drug interactions due to its unique structural features.
  3. Synthetic Chemistry: Serves as a model compound for developing synthetic methodologies in organic chemistry.
Structural Elucidation of Gambieric Acid A

Polycyclic Ether Backbone Architecture

Gambieric Acid A (GAA) belongs to the family of marine polycyclic ether natural products, characterized by an exceptionally complex nonacyclic core comprising nine fused oxygen-containing rings. This architecture includes a combination of 6-, 7-, and 9-membered cyclic ethers, arranged in a trans-fused manner across most junctions. The A-ring is distinguished as an isolated tetrahydrofuran ring, while the remaining rings (B–J) form a ladder-like polyether backbone typical of dinoflagellate-derived toxins [3] [8]. Despite structural similarities to neurotoxins like ciguatoxin and brevetoxin, GAA exhibits minimal neurotoxicity but extraordinary antifungal properties, suggesting unique structure–activity relationships rooted in its molecular framework [1] [10].

Table 1: Gambieric Acid A Ring System Attributes

Ring SystemRing SizeKey Structural Features
A-ring5-memberedIsolated tetrahydrofuran
B/C/D-rings6-memberedTrans-fused tetrahydropyrans with 1,3-diaxial methyls
F′-ring7-memberedConformationally flexible oxepane
E/F/G/H/I/J-rings6-9 memberedLadder-like polyether backbone with trans-syn-fused junctions

Nonacyclic Core Configuration

[2] [9]The nonacyclic scaffold of GAA is stabilized by trans-fused junctions, which impose rigid conformational constraints. Critical to this framework are the 1,3-diaxial methyl groups on the D-ring, which create significant steric crowding during synthesis. These methyl groups influence both the molecule’s three-dimensional shape and its biological interactions. The F′-ring, a 7-membered oxepane, introduces conformational flexibility, enabling the molecule to adopt bioactive conformations unavailable to purely 6-membered systems [5] [7].

Stereochemical Relationships in the A/B/CD/F′GHIJ-Ring System

[5] [8]The stereochemical complexity of GAA arises from 32 stereogenic centers, with the A/B-ring junction being pivotal. Synthetic studies revealed that the A-ring’s tetrahydrofuran connects to the B-ring through a cis-relationship, established via diastereoselective bromoetherification during synthesis. This step exploits the nucleophilic addition of a hydroxyl group to a transient bromonium ion, ensuring correct relative configuration [7] [8].

For the CD-ring junction, stereocontrol was achieved using an oxiranyl anion coupling/6-endo cyclization sequence. This method couples the A/B-ring fragment (as a triflate) with an epoxy-sulfone-derived anion, followed by acid-catalyzed ring closure to form the C-ring tetrahydropyran. The D-ring was then forged via oxidative lactonization and palladium-catalyzed functionalization, reducing the synthetic steps from 22 to 11 compared to prior routes [1].

The F′GHIJ-ring system exhibits conformational steering, where the F′-ring’s bias dictates the stereochemistry at C25. This property was leveraged during total synthesis to install the C25 methyl group stereoselectively after oxidative F′-ring cleavage [7] [8].

Absolute Configuration Reassignment via Total Synthesis

[5] [8]Initial stereochemical assignments of GAA’s polycyclic core, based on NMR analysis and degradation studies, were challenged by NMR discrepancies in synthetic model compounds. Specifically, Fuwa and Sasaki synthesized A/B-ring fragments matching the originally proposed structure and its diastereomers. Comparative ¹H/¹³C NMR analysis revealed that the C9 and C11 stereocenters were misassigned; the natural product’s data aligned with the epi-C9/C11 configuration [2] [4].

Table 2: Key Milestones in Absolute Configuration Reassignment

StudyMethodologyOutcome
A/B-ring model synthesis (Fuwa et al., 2008)Suzuki–Miyaura coupling/bromoetherificationNMR mismatch at C9/C11 vs. natural GAA
A/BC-ring model synthesis (Fuwa et al., 2009)Oxiranyl anion coupling/6-endo cyclizationConfirmed revised C9/C11 configuration
Total synthesis (Ishigai et al., 2013)Convergent fragment assembly and RCMAbsolute configuration fully established

The first total synthesis of (+)-gambieric acid A (2012–2013) conclusively validated the revised structure. The synthesis featured:

  • Fragment coupling: Suzuki–Miyaura union of the A/BCD-ring (revised configuration) and F′GHIJ-ring fragments.
  • E/F-ring closure: Stereoselective allylation of a mixed thioacetal to form the E-ring, followed by ring-closing metathesis (RCM) for the F-ring.
  • Side-chain installation: Julia–Kocienski olefination to append the J-ring side chain [6] [7].

Synthetic (+)-GAA showed identical ¹H/¹³C NMR spectra, optical rotation, and antifungal activity (against Aspergillus niger) to natural GAA, confirming the absolute configuration as revised [3] [8].

Properties

CAS Number

138434-64-7

Product Name

Gambieric acid A

IUPAC Name

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29-pentamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid

Molecular Formula

C59H92O16

Molecular Weight

1057.3 g/mol

InChI

InChI=1S/C59H92O16/c1-30(18-31(2)28-60)19-42-33(4)21-48-56(7,74-42)27-46-54(71-48)55(65)59(10)50(69-46)26-45-53(75-59)32(3)12-11-13-40-39(67-45)16-17-47-57(8,72-40)29-58(9)49(70-47)25-44-41(73-58)15-14-38(62)43(68-44)24-36(61)23-37-20-34(5)52(66-37)35(6)22-51(63)64/h11-12,18,31-32,34-50,52-55,60-62,65H,4,13-17,19-29H2,1-3,5-10H3,(H,63,64)/b12-11-,30-18+/t31-,32+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44-,45-,46-,47-,48-,49+,50+,52-,53+,54-,55+,56+,57+,58-,59+/m1/s1

InChI Key

MSZMCMVREIGRAG-PXDMALBISA-N

SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

Synonyms

Gambieric acid A

Canonical SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

Isomeric SMILES

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@H](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.